Reduced Liver Weight Increase vs. Clofibrate in Normocholesterolemic and Hypercholesterolemic Rat Models
In a normocholesterolemic rat model, administration of Alufibrate resulted in a 29% increase in liver weight, which was substantially lower than the 87% increase observed with Clofibrate at the same 150 mg/kg dose [1]. In a parallel study using hypercholesterolemic rats, Alufibrate produced only a 7% increase in liver weight versus a 39% increase for Clofibrate at the 150 mg/kg dosage [2].
| Evidence Dimension | Liver weight increase (% vs. control) |
|---|---|
| Target Compound Data | 29% (normochol.) / 7% (hyperchol.) |
| Comparator Or Baseline | Clofibrate: 87% (normochol.) / 39% (hyperchol.) |
| Quantified Difference | 58% lower (normochol.) / 32% lower (hyperchol.) |
| Conditions | Male rats; 150 mg/kg oral dose for 2 weeks |
Why This Matters
This indicates a significantly lower propensity for inducing hepatomegaly, a known class effect of fibrates, making it a potentially preferred choice for long-term in vivo studies where liver health is a concern.
- [1] Japanese Journal of Pharmacology. 1973;23(3):281-287. Pharmacological Study of Hydroxy Bis-[2-(P-Chlorophenoxy)-Isobutyric Acid] Aluminium [I]. View Source
- [2] Japanese Journal of Pharmacology. 1973;23(3):289-298. Pharmacological Study of Hydroxy Bis-[2-(P-Chlorophenoxy)-Isobutyric Acid] Aluminium [II]. View Source
